6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one
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Overview
Description
Synthesis Analysis
The synthesis of 6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one and related derivatives often involves methods that ensure the introduction of the bromo substituent into the benzo[b][1,4]thiazin-3(4H)-one framework. A common approach is the microwave-assisted one-pot synthesis via Smiles rearrangement, using substituted 2-chlorobenzenthiols, chloroacetyl chloride, and primary amines. This method provides high yields of the product in a short reaction time, showcasing the efficiency of microwave irradiation in facilitating heterocyclic synthesis (Zuo et al., 2008).
Scientific Research Applications
Synthesis Techniques
- A study described the synthesis of 2-alkyl/aryl-4H-benzo[1,4]thiazine-3-ones using microwave irradiation, which includes derivatives of 6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one. This method involves the irradiation of ethyl-2-bromo-2-alkyl/aryl acetate and 2-amino thiophenol (Kamila et al., 2006).
- Another approach for synthesizing 2H-benzo[b][1,4]thiazin-3(4H)-one derivatives was developed using a room-temperature procedure in an ionic liquid medium without any catalysts, bases, or additives (Sharifi et al., 2013).
Antimicrobial Properties
- Research focusing on the antimicrobial properties of 1-(6-nitro-2H-benzo[b][1,4]thiazine-3(4H)-ylidene)hydrazine-1,1-dioxide derivatives, which include the core structure of 6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one, found that certain derivatives showed potent antimicrobial activity (Maheshwari & Goyal, 2016).
Pharmacological Potential
- A study synthesized and evaluated the anticonvulsant activity of 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones, indicating the potential pharmacological applications of this class of compounds (Zhang et al., 2010).
- The synthesis and evaluation of novel 2H-benzo[b][1,4]thiazin-3(4H)-one based 1,2,3-triazoles for their in vitro anticancer activity highlighted the potential use of these compounds in cancer treatment (Rajender, Narsimha, & Reddy, 2019).
Safety And Hazards
properties
IUPAC Name |
6-bromo-4H-1,4-benzothiazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNOS/c9-5-1-2-7-6(3-5)10-8(11)4-12-7/h1-3H,4H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMFOFHASVVZIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(S1)C=CC(=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10291306 |
Source
|
Record name | 2H-1,4-Benzothiazin-3(4H)-one, 6-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10291306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one | |
CAS RN |
98434-22-1 |
Source
|
Record name | 2H-1,4-Benzothiazin-3(4H)-one, 6-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10291306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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